N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide
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Overview
Description
This compound belongs to a class of organic chemicals known for their complex molecular structures and broad utility in various fields, including medicinal chemistry and material science. It features a benzo[c][1,2,5]thiadiazole core, enhanced by additional functional groups, making it suitable for a wide range of chemical reactions and applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It is known that compounds with a similar structure have been used as potential visible-light organophotocatalysts .
Biochemical Pathways
Compounds with a similar structure have been used in the synthesis of a library of donor-acceptor (d-a) compounds based on the benzo[c][1,2,5]thiadiazole (btz) group .
Result of Action
Compounds with a similar structure have been used as potential visible-light organophotocatalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis often involves multi-step procedures, starting with the preparation of the benzo[c][1,2,5]thiadiazole nucleus. Subsequent steps typically include the introduction of the methyl group and the formation of the sulfonamide linkage through condensation reactions under controlled conditions. Reaction conditions may involve the use of specific catalysts, temperature regulation, and solvent choices to optimize yields.
Industrial Production Methods
On an industrial scale, the production of this compound may utilize continuous flow processes to enhance efficiency and consistency. Techniques such as solid-phase synthesis and microwave-assisted reactions can be employed to scale up production while maintaining the integrity and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : This compound can undergo redox reactions, facilitated by reagents like hydrogen peroxide or palladium on carbon.
Substitution Reactions: : The presence of sulfonamide and methyl groups allows for electrophilic and nucleophilic substitution reactions.
Coupling Reactions: : It can participate in coupling reactions to form more complex structures, useful in polymer chemistry.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, catalytic amounts of iron salts.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Various halogenated compounds, under mild to moderate temperatures.
Major Products
Reactions involving this compound often yield derivatives with modifications on the sulfonamide or benzo[c][1,2,5]thiadiazole backbone, which can alter physical and chemical properties, tailoring them for specific applications.
Scientific Research Applications
Chemistry
This compound is explored for its ability to act as a building block in the synthesis of more complex molecules, polymers, and materials. Its unique structure lends itself to creating novel compounds with specific desired properties.
Biology
In biology, the compound may function as a ligand in binding studies, interacting with proteins and nucleic acids. Its structure allows for modifications that can improve binding affinity and specificity.
Medicine
Medically, this compound is investigated for its potential pharmacological properties. It can be a candidate for drug development, particularly in targeting specific pathways involved in disease processes, like enzymatic inhibition or receptor modulation.
Industry
In industrial applications, this compound's stability and reactivity make it suitable for use in the synthesis of specialty chemicals, dyes, and advanced materials.
Comparison with Similar Compounds
Unique Features
Compared to other benzo[c][1,2,5]thiadiazole derivatives, this compound's unique combination of functional groups provides distinct reactivity and stability profiles, making it versatile for multiple applications.
Similar Compounds
N-(2-bromoethyl)methanesulfonamide
3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-amine
2,2-dioxido-3-(ethylsulfonyl)-benzo[c][1,2,5]thiadiazole
Each of these compounds shares structural similarities but differs in their functional groups, influencing their specific applications and reactivity.
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide stands out due to its particular balance of stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S2/c1-12-9-5-3-4-6-10(9)13(19(12,16)17)8-7-11-18(2,14)15/h3-6,11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMODFGTWBATSFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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